molecular formula C8H10O2 B1252851 Bicyclo[2.2.2]octane-2,5-dione CAS No. 57346-05-1

Bicyclo[2.2.2]octane-2,5-dione

Cat. No.: B1252851
CAS No.: 57346-05-1
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-UHFFFAOYSA-N
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Description

Bicyclo[222]octane-2,5-dione is an organic compound with the molecular formula C8H10O2 It is a bicyclic diketone, characterized by a rigid and strain-free bicyclo[222]octane framework

Mechanism of Action

Target of Action

Bicyclo[2.2.2]octane-2,5-dione is a complex organic compound that has been found to interact with several targets. It has been suggested that this compound may have a structural similarity to 11b-HSD1 inhibitors . The 11b-HSD1 enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .

Mode of Action

The exact mode of action of Bicyclo[22It is known that the compound can undergo various transformations, including reduction . In the case of 11b-HSD1 inhibition, it is likely that the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of glucocorticoids .

Biochemical Pathways

This compound may affect several biochemical pathways due to its potential role as an 11b-HSD1 inhibitor . By inhibiting 11b-HSD1, it could potentially disrupt glucocorticoid metabolism, leading to changes in inflammatory responses, immune function, and various metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its potential as an 11b-hsd1 inhibitor suggests that it might be absorbed and distributed throughout the body to sites where 11b-hsd1 is active . Its metabolism and excretion would likely depend on the specifics of its chemical structure and the metabolic pathways present in the organism.

Result of Action

The result of this compound’s action would likely be a decrease in the activity of 11b-HSD1, leading to a decrease in the levels of active glucocorticoids . This could potentially lead to changes in inflammation, immune response, and metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific characteristics of the organism’s biochemistry could all potentially impact the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-2,5-dione can be synthesized via a Diels-Alder reaction between 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile, followed by a one-step desilylation/hydrolysis . Another method involves the use of a stereoselective Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane skeleton efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Diels-Alder reaction is particularly suitable for large-scale synthesis due to its high yield and efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[222]octane-2,5-dione is unique due to its rigid and strain-free structure, which makes it an ideal scaffold for the development of biologically active molecules

Properties

IUPAC Name

bicyclo[2.2.2]octane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJKUNDVKHUCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544063
Record name Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57346-05-1
Record name Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.2)octane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 mL of 2-(trimethylsilyloxy)-1,3-cyclohexadiene and 13 mL of α-acetoxyacrylonitrile were mixed and heated at 150° C. in a closed vessel for 22 h. The obtained dark orange viscous oil was dissolved in 200 mL of MeOH. After dropwise addition of a solution of 2.2 g of sodium methoxide in 150 mL of MeOH the reaction mixture was stirred for 3 h at rt, poured into ice/water and extracted with DCM. The organic phases were concentrated in vacuo and the crude residue was purified by CC with EtOAc-Hept (1:2) to yield 7.9 g of rac-(1R*,4R*)-bicyclo[2.2.2]octane-2,5-dione.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 2
Bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 3
Bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 4
Bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 5
Bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 6
Bicyclo[2.2.2]octane-2,5-dione

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